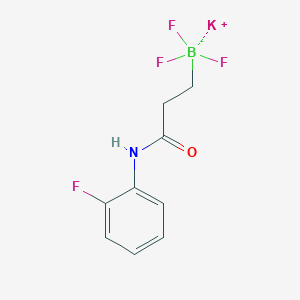

Potassium trifluoro(3-((2-fluorophenyl)amino)-3-oxopropyl)borate

Description

Structural Characterization and Nomenclature

Molecular Architecture and Bonding Configuration

Boron-Centered Tetrahedral Coordination Geometry

The central boron atom adopts a tetrahedral coordination geometry, a hallmark of organotrifluoroborates. This configuration arises from the sp³ hybridization of boron, with three equatorial fluorine atoms and one axial organic substituent. The substituent in this compound is the 3-((2-fluorophenyl)amino)-3-oxopropyl group, which binds to the boron through a single σ-bond. The trifluoroborate anion ([B(C6H4F)(C3H6FNO2)F2]⁻) interacts with a potassium cation (K⁺) via electrostatic forces, forming a stable ionic pair.

Fluorophenyl-Amide Substituent Spatial Orientation

The organic substituent comprises three key components:

- 2-Fluorophenyl group : A planar aromatic ring with a fluorine substituent at the ortho position, which influences electronic and steric properties.

- Amide linkage : A carbonyl group (C=O) adjacent to an NH group, creating a resonance-stabilized structure.

- Methylene bridge : A three-carbon chain connecting the amide to the boron center.

The spatial arrangement of the substituent is influenced by intramolecular hydrogen bonding between the NH group and the carbonyl oxygen, which restricts rotational freedom around the C-N bond. This rigidity impacts the compound’s reactivity and packing behavior.

Systematic IUPAC Nomenclature and Alternative Designations

IUPAC Naming Conventions

The compound is systematically named potassium trifluoro(3-((2-fluorophenyl)amino)-3-oxopropyl)borate . This designation adheres to IUPAC rules, where:

- Trifluoro : Indicates three fluorine atoms bonded to boron.

- 3-((2-Fluorophenyl)amino)-3-oxopropyl : Specifies the substituent’s structure, including the 2-fluorophenylamine and ketone functional groups.

- Borate : Denotes the borate anion with a negative charge.

Alternative Designations

The compound is also referred to by the following synonyms:

| Designation | Source |

|---|---|

| Trifluoro-[3-(2-fluoroanilino)-3-oxopropyl]boranuide | PubChem |

| Borate(1-), trifluoro[3-[(2-fluorophenyl)amino]-3-oxopropyl]-, potassium | PubChem |

| MFCD28805724 | Sigma-Aldrich |

Crystallographic Data and Solid-State Packing Arrangements

Structural Insights from Analogous Compounds

While direct crystallographic data for this compound are not publicly available, structural analogues (e.g., dipotassium phenylene-1,4-bis(trifluoroborate)) provide insights. These systems exhibit:

- Extended 3D networks : Formed via weak interactions such as:

- Hydrogen bonding between amide NH groups and electronegative atoms.

- π-π stacking interactions involving aromatic fluorophenyl rings.

- K⁺ coordination to fluorine atoms and lone pairs from oxygen/nitrogen atoms.

- Disordered K⁺ cations : Often observed in organotrifluoroborates due to the cation’s large size and polarizability, leading to irregular coordination environments.

Solid-State Packing Predictions

Based on the substituent’s electronic properties:

- Fluorine-rich regions : May participate in C–H⋯F interactions, stabilizing the lattice.

- Aromatic stacking : The 2-fluorophenyl group likely engages in intermolecular π-π interactions, contributing to a layered crystal structure.

- Amide functionality : Acts as a hydrogen-bond donor, reinforcing intermolecular contacts.

Key Structural and Nomenclatural Data

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉BF₄KNO |

| Molecular Weight | 273.08 g/mol |

| CAS Number | 1705578-28-4 |

| PubChem CID | 91759464 |

| SMILES | O=C(Nc1ccccc1F)CCB-(F)F.[K+] |

Properties

IUPAC Name |

potassium;trifluoro-[3-(2-fluoroanilino)-3-oxopropyl]boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BF4NO.K/c11-7-3-1-2-4-8(7)15-9(16)5-6-10(12,13)14;/h1-4H,5-6H2,(H,15,16);/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFNKQQSAERQMRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CCC(=O)NC1=CC=CC=C1F)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BF4KNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro(3-((2-fluorophenyl)amino)-3-oxopropyl)borate typically involves the reaction of a boronic acid or ester with potassium fluoride and a suitable trifluoroborate source. The reaction conditions often require a solvent such as tetrahydrofuran (THF) and may be catalyzed by palladium or other transition metals. The process is generally carried out under an inert atmosphere to prevent oxidation and moisture interference .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(3-((2-fluorophenyl)amino)-3-oxopropyl)borate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or esters.

Reduction: It can be reduced to form boranes or other reduced boron species.

Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions include various boronic acids, esters, and substituted boron compounds. These products are valuable intermediates in organic synthesis and pharmaceuticals.

Scientific Research Applications

Potassium trifluoro(3-((2-fluorophenyl)amino)-3-oxopropyl)borate has several scientific research applications:

Biology: Investigated for its potential in labeling and tracking biological molecules due to its stability and reactivity.

Medicine: Explored for its role in drug development, particularly in the synthesis of boron-containing pharmaceuticals.

Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism by which potassium trifluoro(3-((2-fluorophenyl)amino)-3-oxopropyl)borate exerts its effects involves the formation of boron-carbon bonds. The trifluoroborate group acts as a nucleophile, participating in various coupling reactions. The molecular targets and pathways include interactions with transition metal catalysts, facilitating the formation of complex organic structures .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- 2-Fluorophenyl vs. 3-Fluorophenyl Analogs: The ortho-fluorine (2-position) in the target compound induces greater steric hindrance compared to the meta-fluorine (3-position) in Potassium trifluoro(3-((3-fluorophenyl)amino)-3-oxopropyl)borate . This steric effect may reduce reaction rates in cross-coupling due to hindered access to the boron center. Electronically, fluorine’s inductive electron-withdrawing effect is similar in both positions, but ortho-substitution may slightly destabilize the amide resonance.

- Nitro-Substituted Analogs: Potassium trifluoro(3-((3-nitrophenyl)amino)-3-oxopropyl)borate and its 4-nitro derivative (CAS 1705578-36-4) feature nitro groups, which are stronger electron-withdrawing groups than fluorine. However, nitro groups may also reduce stability under basic conditions .

- Trifluoromethyl-Substituted Analogs: Potassium trifluoro(3-oxo-3-((2-(trifluoromethyl)phenyl)amino)propyl)borate (CAS 1705578-30-8) replaces fluorine with a trifluoromethyl group.

Functional Group Replacements

- Amide vs. Ester or Ethynyl Groups: Compounds like Potassium trifluoro(3-methoxy-3-oxopropyl)borate (CAS 1023357-63-2) replace the amide with an ester group, altering solubility and reactivity. In contrast, ethynyl-containing analogs (e.g., Potassium trifluoro((3-methoxyphenyl)ethynyl)borate) exhibit distinct reactivity profiles, favoring alkyne-based coupling pathways .

Physicochemical Properties

Table 1: Key Properties of Selected Potassium Trifluoroborates

*Estimated based on structural similarity to 4-nitro analog.

Biological Activity

Chemical Structure and Properties

The molecular formula of Potassium trifluoro(3-((2-fluorophenyl)amino)-3-oxopropyl)borate is , with a molecular weight of approximately 285.11 g/mol. The compound features a boron atom coordinated to a trifluoromethyl group and an amine functional group attached to a 2-fluorophenyl moiety. This unique structure contributes to its reactivity and potential biological interactions.

Structure Overview

| Component | Description |

|---|---|

| Boron Atom | Central atom contributing to reactivity |

| Trifluoromethyl Group | Enhances electrophilic properties |

| Amine Functional Group | Potential for hydrogen bonding and nucleophilic attack |

| 2-Fluorophenyl Moiety | Influences biological interactions due to electron-withdrawing effects |

This compound operates primarily as a nucleophilic reagent in various chemical reactions. Its trifluoroborate group serves as a stable and reactive intermediate, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. This mechanism is crucial in the synthesis of biologically active molecules.

Interaction with Biological Molecules

Preliminary studies indicate that the compound may interact with nucleophiles through electrophilic aromatic substitution due to the electron-deficient nature of the 2-fluorophenyl group. Such interactions could lead to modifications in biomolecules, potentially influencing their activity.

Case Studies

- Anticancer Activity : Research has shown that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies on related trifluoroborate compounds have demonstrated their ability to inhibit tumor growth by inducing apoptosis in cancer cells.

- Enzyme Inhibition : Investigations into enzyme interactions reveal that organotrifluoroborates can act as inhibitors for specific enzymes involved in metabolic pathways. This inhibition could be leveraged for therapeutic applications, particularly in metabolic disorders.

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The compound is utilized in various chemical synthesis applications due to its unique properties, including:

- Reagent in Cross-Coupling Reactions : It serves as a versatile reagent in metal-catalyzed cross-coupling reactions, essential for forming complex organic molecules.

- Development of Pharmaceuticals : The compound is employed in synthesizing biologically active molecules, which may lead to new therapeutic agents.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is beneficial:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Potassium trifluoro(3-((4-nitrophenyl)amino)-3-oxopropyl)borate | Contains a nitrophenyl group | Enhanced reactivity due to nitro group |

| Boronic acid derivatives | Lacks trifluoromethyl group | More versatile in coupling reactions |

| Trifluoromethyl-substituted anilines | Aniline core without boron functionality | Commonly used in pharmaceuticals |

Q & A

Q. What are the established synthesis routes for potassium trifluoro(3-((2-fluorophenyl)amino)-3-oxopropyl)borate, and how do reaction conditions influence yield?

The synthesis typically involves hydroboration or nucleophilic substitution reactions starting from commercially available precursors. For example:

- Step 1 : React 2-fluoroaniline with a β-ketoester to form the amide intermediate.

- Step 2 : Hydroboration using BH₃·THF or analogous reagents to introduce the boron moiety.

- Step 3 : Fluorination with KHF₂ to stabilize the trifluoroborate salt . Critical parameters include temperature control (0–25°C), solvent choice (THF or acetone), and stoichiometric ratios to minimize side reactions like over-fluorination or hydrolysis. Yields >70% are achievable with optimized protocols .

Q. Which analytical techniques are most effective for structural characterization of this compound?

Key methods include:

- Multinuclear NMR : <sup>1</sup>H, <sup>13</sup>C, <sup>19</sup>F, and <sup>11</sup>B NMR to confirm the boron environment and substituent positions. For example, the <sup>11</sup>B NMR signal for trifluoroborates appears near δ -1 to -3 ppm .

- X-ray crystallography : Resolves the tetrahedral geometry around boron and hydrogen bonding in the solid state .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., [M-K]<sup>-</sup> ion for C₉H₉BF₃KN₂O₃: calculated 300.0839) .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a stable organoboron intermediate in:

- Suzuki-Miyaura cross-coupling : Forms biaryl bonds with aryl halides using Pd catalysts (e.g., Pd(PPh₃)₄) in THF/H₂O .

- Borylation reactions : Transfers the trifluoroborate group to alkynes or alkenes under mild conditions .

Advanced Research Questions

Q. How does the electronic nature of the 2-fluorophenyl group influence reaction mechanisms in cross-coupling?

The electron-withdrawing fluorine substituent increases the electrophilicity of the boron center, enhancing oxidative addition with Pd(0) catalysts. Computational studies (DFT) suggest that para-substituents (e.g., NO₂, Br) further modulate reactivity by altering the LUMO energy of the boron atom .

Q. What are the stability limitations of this compound under varying experimental conditions?

- Thermal stability : Decomposes above 150°C; store at RT in sealed, moisture-free containers .

- Solvent compatibility : Soluble in DMSO, acetone, and THF but hydrolyzes in protic solvents (e.g., H₂O, MeOH). Pre-dissolve in anhydrous DMSO for stock solutions .

- Long-term storage : Stable for 6 months at -80°C or 1 month at -20°C. Avoid freeze-thaw cycles .

Q. How can researchers resolve contradictory data on reaction yields reported in literature?

Discrepancies often arise from:

- Catalyst loading : Pd concentrations <1 mol% reduce efficiency in Suzuki couplings .

- Impurity profiles : Side products from incomplete fluorination (e.g., BF₃·THF adducts) can skew yields. Validate purity via <sup>19</sup>F NMR before use .

Q. What strategies optimize solubility for in vitro or in vivo studies?

- Co-solvents : Use PEG-300 or Tween 80 to enhance aqueous solubility .

- Sonication : Heat to 37°C and sonicate for 10–15 minutes to disperse aggregates .

Q. What challenges arise in quantifying boron content for stoichiometric calculations?

Q. How can computational modeling predict regioselectivity in derivatization reactions?

Molecular docking (AutoDock) and DFT (Gaussian) simulations map steric and electronic interactions. For example, the 2-fluorophenyl group directs electrophilic attacks to the meta-position due to steric hindrance .

Q. What side reactions occur during synthesis, and how are they mitigated?

- Boronic acid formation : Competing hydrolysis in aqueous conditions. Use anhydrous KHF₂ and inert atmospheres .

- Oligomerization : Minimized by slow addition of borating agents and low temperatures (0–5°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.